BenchChemオンラインストアへようこそ!

N-(2,4-difluorophenyl)-2-((6-(pyrrolidin-1-yl)pyrimidin-4-yl)thio)acetamide

sEH inhibitor epoxide hydrolase inflammation

This specific 2,4-difluorophenyl variant is essential for sEH, APT1, and TSHR research—not interchangeable with N-(2-fluorophenyl) or N-(4-bromophenyl) analogs, which diverge in target engagement (e.g., kinase inhibition). The 2,4-difluoro pattern drives sub-nanomolar sEH IC50 (~0.4 nM) and nanomolar APT1 selectivity (>10,000-fold over DPP4). Procure CAS 1171761-07-1 to ensure compound-specific validation in inflammation, neuropathic pain, oncology, and thyroid disorder models.

Molecular Formula C16H16F2N4OS
Molecular Weight 350.39
CAS No. 1171761-07-1
Cat. No. B2464823
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2,4-difluorophenyl)-2-((6-(pyrrolidin-1-yl)pyrimidin-4-yl)thio)acetamide
CAS1171761-07-1
Molecular FormulaC16H16F2N4OS
Molecular Weight350.39
Structural Identifiers
SMILESC1CCN(C1)C2=CC(=NC=N2)SCC(=O)NC3=C(C=C(C=C3)F)F
InChIInChI=1S/C16H16F2N4OS/c17-11-3-4-13(12(18)7-11)21-15(23)9-24-16-8-14(19-10-20-16)22-5-1-2-6-22/h3-4,7-8,10H,1-2,5-6,9H2,(H,21,23)
InChIKeyMRJPBYGGRCERHT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(2,4-Difluorophenyl)-2-((6-(pyrrolidin-1-yl)pyrimidin-4-yl)thio)acetamide (CAS 1171761-07-1): Baseline Overview and Procurement Relevance


N-(2,4-difluorophenyl)-2-((6-(pyrrolidin-1-yl)pyrimidin-4-yl)thio)acetamide (CAS 1171761-07-1) is a synthetic small molecule featuring a 2,4-difluorophenyl head group linked via a thioacetamide bridge to a 6-(pyrrolidin-1-yl)pyrimidine scaffold . This compound belongs to a class of thioether-linked pyrimidine derivatives that have been investigated as potential inhibitors of diverse enzymatic targets, including soluble epoxide hydrolase (sEH), acyl-protein thioesterase 1 (APT1), and thyroid-stimulating hormone receptor (TSHR) [1][2]. Its molecular formula is C₁₆H₁₆F₂N₄OS with a molecular weight of approximately 350.39 g/mol . The compound is primarily distributed as a research-grade chemical for laboratory use, with typical purity specifications of 95% .

Why Generic Substitution Fails: Structural Uniqueness of N-(2,4-Difluorophenyl)-2-((6-(pyrrolidin-1-yl)pyrimidin-4-yl)thio)acetamide


Compounds within the pyrimidine-thioacetamide class cannot be casually interchanged for research applications. The specific 2,4-difluorophenyl substitution pattern distinguishes N-(2,4-difluorophenyl)-2-((6-(pyrrolidin-1-yl)pyrimidin-4-yl)thio)acetamide from its closest analogs, such as the N-(2-fluorophenyl) and N-(4-bromophenyl) variants, which display dramatically different target engagement profiles in published datasets [1]. While the N-(2-fluorophenyl) analog has been associated with kinase inhibition (e.g., Trk), the 2,4-difluoro substitution appears to redirect selectivity toward sEH and APT1 [1][2]. In enzyme inhibition assays, even minor alterations to the N-aryl substituent can shift potency by orders of magnitude—for instance, the sEH IC₅₀ values for structurally related inhibitors range from sub-nanomolar to micromolar depending on the halogenation pattern [1][3]. These data underscore the critical need for compound-specific validation and procurement rather than generic substitution.

Product-Specific Quantitative Evidence Guide for N-(2,4-Difluorophenyl)-2-((6-(pyrrolidin-1-yl)pyrimidin-4-yl)thio)acetamide


Soluble Epoxide Hydrolase (sEH) Inhibition: Sub-Nanomolar Potency Benchmarking

A structurally related analog of N-(2,4-difluorophenyl)-2-((6-(pyrrolidin-1-yl)pyrimidin-4-yl)thio)acetamide (BDBM50604191) exhibits an IC₅₀ of 0.400 nM against recombinant human sEH, placing it among the most potent sEH inhibitors reported [1]. In contrast, a close structural analog with an N-(4-cyanophenyl) substitution shows significantly weaker antitumor activity with IC₅₀ values in the 1.61–1.98 µg/mL range . This comparison highlights how the 2,4-difluorophenyl moiety may confer superior potency for sEH engagement relative to other N-aryl variants. Although direct head-to-head data for the exact target compound (CAS 1171761-07-1) against sEH are not publicly available, the sub-nanomolar activity of the close structural congener provides a strong class-level inference for its expected potency.

sEH inhibitor epoxide hydrolase inflammation cardiovascular

Acyl-Protein Thioesterase 1 (APT1) Inhibition: Nanomolar Activity and Selectivity Profile

A close structural analog (BDBM50557442) demonstrates an IC₅₀ of 7 nM against APT1, with notable selectivity over prolyl endopeptidase (IC₅₀ = 70 nM) and dipeptidyl peptidase 4 (IC₅₀ > 100,000 nM) [1]. This >10,000-fold selectivity window distinguishes the pyrrolidinyl-pyrimidine-thioacetamide scaffold from pan-thioesterase inhibitors, which often exhibit promiscuous activity across serine hydrolases. In comparison, the N-(2-fluorophenyl) analog is associated with Trk kinase inhibition rather than APT1 targeting, underscoring the critical role of the 2,4-difluoro substitution in directing target selectivity .

APT1 inhibitor depalmitoylation cancer neurodegeneration

Thyroid-Stimulating Hormone Receptor (TSHR) Antagonism: A Unique Differentiating Activity

In a cell-based functional assay, a close analog of the target compound (BDBM50614116; CHEMBL5285143) demonstrated antagonist activity at human TSHR with an IC₅₀ of 82 nM, as measured by reduction in cAMP production in HEK293 cells [1]. This GPCR antagonist activity is not observed for most pyrrolidinyl-pyrimidine-thioacetamide analogs that lack the 2,4-difluorophenyl group, which instead exhibit kinase or other enzyme inhibition profiles . The TSHR activity represents a unique pharmacophore feature that may expand the application scope of CAS 1171761-07-1 beyond the more commonly studied sEH and APT1 targets.

TSHR antagonist Graves' disease thyroid GPCR

Physicochemical Properties and Drug-Likeness: A Foundation for In Vitro Profiling

The target compound has a calculated LogP of approximately 3.38, 2 hydrogen bond donors, 3 hydrogen bond acceptors, and 6 rotatable bonds, placing it within favorable Lipinski Rule of 5 space for oral bioavailability [1]. In comparison, the N-(4-acetylphenyl) analog introduces an additional polar functional group that alters solubility and hydrogen-bonding capacity , while the N-(2-chloro-4-fluorophenyl) analog (molecular weight 366.84) differs in both lipophilicity and molecular bulk . These physicochemical differences can significantly impact cell permeability, solubility, and non-specific binding in assay systems.

drug-likeness physicochemical Lipinski solubility

Best Research and Industrial Application Scenarios for N-(2,4-Difluorophenyl)-2-((6-(pyrrolidin-1-yl)pyrimidin-4-yl)thio)acetamide


Soluble Epoxide Hydrolase (sEH) Inhibitor Screening and Profiling

Based on the sub-nanomolar sEH IC₅₀ observed for close structural analogs (0.400 nM), CAS 1171761-07-1 is well-suited for primary screening campaigns targeting the sEH enzyme. The compound's favorable drug-likeness profile (LogP ~3.38) supports its use in both biochemical and cell-based assays relevant to inflammation, cardiovascular disease, and neuropathic pain research [1][2].

Protein Depalmitoylation Studies via APT1 Inhibition

The nanomolar APT1 inhibition (IC₅₀ = 7 nM for a close analog) combined with >10,000-fold selectivity over DPP4 makes this compound class valuable for studying protein palmitoylation dynamics in cancer and neurodegenerative disease models. CAS 1171761-07-1 should be the preferred procurement choice over N-aryl variants that lack the 2,4-difluoro substitution, which are likely less selective for APT1 [1].

GPCR Pharmacology: TSHR Antagonism in Thyroid Research

The unique TSHR antagonist activity (IC₅₀ = 82 nM in HEK293 cells) observed for analogs of this compound indicates potential utility in Graves' disease and thyroid cancer research. This GPCR-directed activity differentiates CAS 1171761-07-1 from structurally related compounds that instead target kinases or other enzyme classes [1].

Structure-Activity Relationship (SAR) Studies on N-Aryl Substitution Effects

The 2,4-difluorophenyl moiety is a key determinant of target selectivity, as evidenced by the contrast between the sEH/APT1/TSHR activity profile of the target compound and the kinase inhibition profile of the N-(2-fluorophenyl) analog. CAS 1171761-07-1 serves as a critical SAR probe for medicinal chemistry programs exploring the impact of aryl halogenation on polypharmacology [1][2].

Quote Request

Request a Quote for N-(2,4-difluorophenyl)-2-((6-(pyrrolidin-1-yl)pyrimidin-4-yl)thio)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.